
1-Bromo-2-methylpropane
Overview
Description
1-Bromo-2-methylpropane (CAS 78-77-3), also known as isobutyl bromide, is a branched alkyl bromide with the molecular formula C₄H₉Br. It is a clear, volatile liquid with a boiling point of 90.7°C, a melting point of -119°C, and a density of 1.26 g/cm³ . The compound is slightly soluble in water (0.51 g/L at 18°C) but miscible with organic solvents like ethanol and ether . Industrially, it serves as a solvent, alkylating agent, and intermediate in pharmaceutical synthesis, such as in the preparation of 1-ethyl-1,3-isobutylimidazolium bromide .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methylpropane can be synthesized through the free radical bromination of 2-methylpropane (isobutane). The reaction typically involves the use of bromine (Br₂) and a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds as follows: [ \text{CH₃-CH(CH₃)-CH₃} + \text{Br₂} \xrightarrow{\text{UV light}} \text{CH₃-CH(CH₃)-CH₂Br} + \text{HBr} ]
Industrial Production Methods: In an industrial setting, this compound is produced by the bromination of 2-methylpropane using bromine in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methylpropane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
-
Nucleophilic Substitution (S_N2): In the presence of a strong nucleophile such as sodium hydroxide (NaOH) or potassium cyanide (KCN), this compound undergoes bimolecular nucleophilic substitution to form the corresponding alcohol or nitrile. [ \text{CH₃-CH(CH₃)-CH₂Br} + \text{NaOH} \rightarrow \text{CH₃-CH(CH₃)-CH₂OH} + \text{NaBr} ] [ \text{CH₃-CH(CH₃)-CH₂Br} + \text{KCN} \rightarrow \text{CH₃-CH(CH₃)-CH₂CN} + \text{KBr} ]
-
Elimination (E2): In the presence of a strong base such as potassium tert-butoxide (KOtBu), this compound can undergo elimination to form 2-methylpropene. [ \text{CH₃-CH(CH₃)-CH₂Br} + \text{KOtBu} \rightarrow \text{CH₂=C(CH₃)-CH₃} + \text{KBr} + \text{H₂O} ]
Major Products Formed:
- Alcohols
- Nitriles
- Alkenes
Scientific Research Applications
Organic Synthesis
1-Bromo-2-methylpropane serves as a versatile building block in organic chemistry. Its primary applications include:
- Alkylating Agent : It is used to introduce the isobutyl group into various organic molecules, facilitating the synthesis of more complex compounds. This property is particularly valuable in the preparation of pharmaceuticals and agrochemicals .
- Synthesis of Brominated Compounds : The compound acts as a synthetic reagent for creating various brominated derivatives, which are often used in further chemical reactions .
Pharmaceutical Applications
In the pharmaceutical industry, this compound plays a crucial role in synthesizing intermediates and active pharmaceutical ingredients (APIs). Its ability to participate in nucleophilic substitution reactions makes it an essential component in drug development processes .
Material Science
The compound is also significant in material science:
- Polymer Production : It is used in the preparation of polymers and advanced materials, contributing to the development of plastics and coatings .
- Specialty Chemicals : this compound is integral to producing specialty chemicals such as surfactants and lubricants, which are critical for various industrial applications .
Solvent Applications
As a solvent, this compound enhances reaction rates and yields in laboratory settings. Its effectiveness as a solvent allows for improved performance in chemical reactions where solubility plays a crucial role .
Research on Reaction Mechanisms
Researchers utilize this compound to study reaction mechanisms involving brominated compounds. Understanding these mechanisms helps chemists explore how different chemical environments affect reactivity and stability .
Case Studies
Several case studies have documented the health effects associated with exposure to this compound, highlighting its potential risks:
Year | Symptoms | Exposure Context | Duration & Concentration |
---|---|---|---|
1999 | Weakness, numbness | Metal stripping | 2 months (unspecified concentration) |
2002 | Incontinence, sore throat | Glue spraying in foam factory | <1 year (average 133 ppm) |
2004 | Neurological issues | Production factory | >2 years (0.34–261 ppm) |
2012 | Sensory ataxic neuropathy | Metal frame cleaning | 18 months (553 ppm) |
These case studies indicate that even low-level exposure can lead to significant health issues over time. Notably, the National Toxicology Program has classified 1-bromopropane as "reasonably anticipated to be a human carcinogen" based on animal studies that showed tumor formation in female mice and rats .
Mechanism of Action
The primary mechanism by which 1-Bromo-2-methylpropane exerts its effects is through nucleophilic substitution reactions. The bromine atom, being a good leaving group, is displaced by a nucleophile, resulting in the formation of a new chemical bond. This mechanism is crucial in organic synthesis, where the compound is used to introduce the isobutyl group into target molecules.
Comparison with Similar Compounds
Structural Isomerism and Physical Properties
1-Bromo-2-methylpropane is one of four structural isomers of C₄H₉Br:
Isomer | Common Name | Boiling Point (°C) | Branching |
---|---|---|---|
1-Bromobutane | n-Butyl bromide | ~101 | Linear chain |
2-Bromobutane | sec-Butyl bromide | ~91 | Secondary carbon |
This compound | Isobutyl bromide | 90.7 | Branched (tertiary) |
2-Bromo-2-methylpropane | tert-Butyl bromide | ~73 | Highly branched |
Key observations:
- Branching reduces boiling points due to decreased surface area and van der Waals interactions. For example, tert-butyl bromide (73°C) has a significantly lower boiling point than n-butyl bromide (101°C) .
- Solubility : Branched isomers like this compound exhibit lower water solubility compared to linear isomers, aligning with their hydrophobic nature .
C-Br Bond Dissociation Energy (D₀)
The C-Br bond dissociation energy of this compound is 295.0 kJ/mol , comparable to other bromoalkanes:
Compound | D₀ (kJ/mol) | Structure |
---|---|---|
This compound | 295.0 | Br-CH₂CH(CH₃)₂ |
1-Bromobutane | 296.6 ± 4.2 | Br-CH₂CH₂CH₂CH₃ |
1-Bromo-2,2-dimethylpropane | 298.2 | Br-CH₂C(CH₃)₃ |
The data indicate that branching and chain length minimally affect C-Br bond strength , likely due to the dominance of electronic effects over steric factors in bond stability .
Reactivity in Dehalogenation Reactions
smegmatis CCM 4622, unlike linear bromoalkanes (e.g., 1-bromopropane converts to 1-propanol). This suggests steric hindrance from branching limits substrate-enzyme binding .
Solvation Free Energies
Solvation free energies (kJ/mol) calculated using implicit solvent models:
Compound | IEFPCM-UFF (Gas) | CPCM (Gas) | SMD (Gas) |
---|---|---|---|
This compound | -109.525264 | -109.525292 | -109.519643 |
1-Bromopropane | -109.525267 | -109.525294 | -109.519605 |
1-Bromopentane | -109.525247 | -109.525280 | -109.519442 |
The similarity across bromoalkanes highlights negligible solvent model dependency on alkyl chain length or branching .
Analytical Method Performance
GC analysis of this compound demonstrates:
- Sensitivity : LOD = 0.4725 µg/mL, LOQ = 1.89 µg/mL (S/N ≥10) .
- Precision : %RSD ≤1.34% for recovery rates .
Comparatively, linear bromoalkanes (e.g., 1-bromobutane) may exhibit shorter retention times but similar detection limits due to analogous volatility and polarity .
Biological Activity
1-Bromo-2-methylpropane, also known as isobutyl bromide (CAS No. 78-77-3), is an organic compound with significant industrial applications. However, its biological activity, particularly in terms of toxicity and potential health effects, has garnered attention in recent years. This article explores the biological activity of this compound, focusing on its toxicological profile, case studies related to human exposure, and relevant research findings.
This compound is a clear liquid with a molecular formula of C₄H₉Br and a molecular weight of 137.02 g/mol. It has a boiling point of approximately 92 °C and is slightly soluble in water but miscible with organic solvents like alcohol and ether . The compound is primarily used as a synthetic reagent in organic synthesis, particularly in the preparation of various brominated compounds .
Toxicological Profile
The toxicological effects of this compound have been documented in several studies. Key findings include:
- Acute Toxicity : The compound exhibits moderate toxicity via the intraperitoneal route, with an LD50 value greater than 2000 mg/kg in rats . This suggests that while it can be harmful, it may not be as acutely toxic as some other halogenated hydrocarbons.
- Chronic Effects : Prolonged exposure to this compound has been associated with neurological disorders, including peripheral neuropathy and other cognitive impairments. Symptoms reported include weakness, numbness, dysphagia, and general paresthesia .
Case Studies
Several case studies highlight the adverse health effects associated with exposure to this compound:
Year | Symptoms | Exposure Context | Duration & Concentration |
---|---|---|---|
1999 | Weakness, numbness | Metal stripping | 2 months (unspecified concentration) |
2002 | Incontinence, sore throat | Glue spraying in foam factory | <1 year (average 133 ppm) |
2004 | Neurological issues | Production factory | >2 years (0.34–261 ppm) |
2012 | Sensory ataxic neuropathy | Metal frame cleaning | 18 months (553 ppm) |
These case studies indicate that even low-level exposure can lead to significant health issues over time. Notably, the National Toxicology Program classified 1-bromopropane as "reasonably anticipated to be a human carcinogen" based on animal studies that showed tumor formation in female mice and rats .
Regulatory Status and Safety Concerns
Due to its potential health risks, regulatory agencies have begun to scrutinize the use of this compound more closely:
- The EPA has recommended that workplaces maintain air concentrations below 25 ppm to mitigate health risks associated with exposure .
- The compound is considered a questionable carcinogen based on experimental neoplastigenic data and is categorized as highly flammable and potentially hazardous when exposed to heat or flame .
Q & A
Basic Questions
Q. How can structural isomerism in 1-bromo-2-methylpropane be experimentally distinguished from its positional isomers?
- Methodological Answer: Structural isomers of this compound (e.g., 1-bromobutane, 2-bromo-2-methylpropane) can be differentiated using gas chromatography (GC) with flame ionization detection (FID). Key parameters include retention time and resolution (≥1.5) under optimized column conditions (e.g., nitrogen carrier gas at 1.8 mL/min, temperature gradients) . Nuclear magnetic resonance (NMR) spectroscopy is also critical: distinct splitting patterns in -NMR (e.g., methyl group multiplicity) and -NMR chemical shifts confirm branching positions .
Q. What nucleophilic substitution reactions are most relevant for this compound in organic synthesis?
- Methodological Answer: this compound undergoes S2 reactions with strong nucleophiles (e.g., hydroxide, alkoxides) in polar aprotic solvents (e.g., DMSO). For example, reaction with NaOH yields 2-methyl-1-propanol. Reaction rates depend on steric hindrance; the branched structure favors S1 mechanisms under acidic conditions. Kinetic studies using GC or HPLC can monitor conversion and by-product formation (e.g., elimination products like alkenes) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer: Based on GHS classification, this compound is a Category 2 flammable liquid and irritant. Key precautions include:
- Use of fume hoods to prevent inhalation (vapor pressure: 72 mmHg).
- Personal protective equipment (PPE): nitrile gloves, safety goggles.
- Storage in flame-proof cabinets away from oxidizers.
Emergency procedures: In case of skin contact, wash with soap/water; for spills, neutralize with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can a gas chromatography (GC) method be validated for quantifying trace this compound in pharmaceutical matrices?
- Methodological Answer: Validation follows ICH guidelines (specificity, linearity, accuracy, precision):
- Specificity: Resolve this compound from matrix interferences (e.g., DMF) using a DB-624 column (30 m × 0.53 mm ID, 3 µm). Resolution ≥1.5 .
- Linearity: Calibration curve (0.4725–18 ppm) with .
- Accuracy: Spike recovery (80–120%) with %RSD <6.0% .
- Robustness: Test minor parameter variations (e.g., column flow ±0.1 mL/min, temperature ±2°C) .
Q. What strategies are effective for controlling genotoxic impurities (GTIs) like this compound in API synthesis?
- Methodological Answer: Apply threshold of toxicological concern (TTC) principles (1.5 µg/day for long-term drugs). Control strategies include:
- Process optimization: Reduce bromide precursors or quench reactive intermediates.
- Analytical monitoring: Use GC-headspace with LOD 0.47 µg/mL and LOQ 1.5 µg/mL .
- Purification: Distillation or adsorption (e.g., activated carbon) to achieve <18 ppm in final API .
Q. How do solvent polarity and temperature influence the reaction kinetics of this compound in elimination reactions?
- Methodological Answer: In dehydrohalogenation (e.g., with KOtBu), non-polar solvents (e.g., hexane) favor elimination over substitution. Kinetic studies using GC-MS show:
- Activation energy: Higher in polar solvents due to stabilization of transition states.
- Temperature effects: Rates increase by ~2-fold per 10°C rise (Arrhenius model). Optimize at 60–80°C to minimize side reactions .
Q. What computational methods predict the environmental persistence and toxicity of this compound?
- Methodological Answer: Use QSAR models and EPA tools (e.g., EPI Suite):
- Biodegradation: Predict half-life in soil (>60 days; persistent).
- Aquatic toxicity: EC50 for Daphnia magna estimated at 12 mg/L (moderately toxic).
- Human health: NIOSH guidelines recommend airborne exposure limits <1 ppm (neurotoxicity risk) .
Q. How can reaction pathways be optimized to minimize by-products during this compound synthesis?
- Methodological Answer: Continuous flow reactors improve mixing and heat transfer, reducing over-bromination. Key parameters:
Properties
IUPAC Name |
1-bromo-2-methylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVFKOKELQSXIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052539 | |
Record name | 1-Bromo-2-methylpropane | |
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Molecular Weight |
137.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Merck Index] Light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | 1-Bromo-2-methylpropane | |
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Vapor Pressure |
72.0 [mmHg] | |
Record name | 1-Bromo-2-methylpropane | |
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CAS No. |
78-77-3 | |
Record name | 1-Bromo-2-methylpropane | |
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Record name | Isobutyl bromide | |
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Record name | 1-Bromo-2-methylpropane | |
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Record name | Propane, 1-bromo-2-methyl- | |
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Record name | 1-bromo-2-methylpropane | |
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Record name | ISOBUTYL BROMIDE | |
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Retrosynthesis Analysis
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